2-(2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetohydrazide
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Overview
Description
2-{2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}ACETOHYDRAZIDE is a complex organic compound characterized by its unique spiro structure
Preparation Methods
The synthesis of 2-{2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}ACETOHYDRAZIDE typically involves multiple steps. One common synthetic route includes the reaction of 2-oxo-1,2-dihydrospiro[1,3-dioxolane-2,3’-indole] with acetic hydrazide under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups in the compound.
Scientific Research Applications
2-{2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-{2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can trigger a cascade of biochemical events, leading to the observed biological effects. The exact pathways and molecular targets depend on the specific application and the biological system under study .
Comparison with Similar Compounds
Similar compounds to 2-{2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}ACETOHYDRAZIDE include:
2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2,2,3,3-tetracarbonitriles: These compounds share a similar spiro structure but differ in their functional groups and reactivity.
Spiro-oxindole-pyrrolidines: These compounds also feature a spiro configuration and are known for their biological activity.
The uniqueness of 2-{2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}ACETOHYDRAZIDE lies in its specific functional groups and the resulting chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H13N3O4 |
---|---|
Molecular Weight |
263.25 g/mol |
IUPAC Name |
2-(2'-oxospiro[1,3-dioxolane-2,3'-indole]-1'-yl)acetohydrazide |
InChI |
InChI=1S/C12H13N3O4/c13-14-10(16)7-15-9-4-2-1-3-8(9)12(11(15)17)18-5-6-19-12/h1-4H,5-7,13H2,(H,14,16) |
InChI Key |
SOBHKZHLCOJHTI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)C3=CC=CC=C3N(C2=O)CC(=O)NN |
Origin of Product |
United States |
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